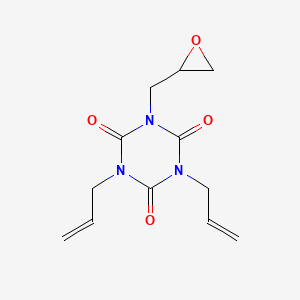

1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione

Description

This compound belongs to the 1,3,5-triazinane-2,4,6-trione family, characterized by a six-membered heterocyclic core with three carbonyl groups. The substituents at positions 1, 3, and 5 include:

- Oxiran-2-ylmethyl (epoxide) at position 1, introducing reactivity for crosslinking or polymerization.

- Prop-2-enyl (allyl) groups at positions 3 and 5, enabling further functionalization via radical or thiol-ene reactions.

Key physicochemical properties (calculated) include a molecular weight of 185.14 g/mol and a structure optimized for both hydrophilicity (epoxide) and hydrophobicity (allyl groups) .

Properties

Molecular Formula |

C12H15N3O4 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

1-(oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C12H15N3O4/c1-3-5-13-10(16)14(6-4-2)12(18)15(11(13)17)7-9-8-19-9/h3-4,9H,1-2,5-8H2 |

InChI Key |

XFHNJLUAFSZQRV-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C(=O)N(C(=O)N(C1=O)CC2CO2)CC=C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 1,3,5-Triazine-2,4,6-trione (Isocyanuric acid) : The core triazine ring with three amide groups.

- Allyl halides or allyl alcohol derivatives : For introduction of the prop-2-enyl (allyl) substituents.

- Epichlorohydrin or glycidyl derivatives : For introduction of oxiran-2-ylmethyl (epoxy) groups.

Synthetic Route Overview

Allylation of Isocyanuric Acid

The first step involves the selective allylation of two of the three nitrogen atoms in the triazine ring. This is typically achieved by reacting isocyanuric acid with allyl halides (e.g., allyl chloride or allyl bromide) under basic conditions to yield 3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione derivatives.Epoxidation or Glycidylation

The remaining nitrogen atom is then functionalized with an oxiran-2-ylmethyl group. This can be done by nucleophilic substitution of a suitable leaving group with glycidyl derivatives (such as epichlorohydrin). The reaction conditions favor the formation of the oxirane ring attached via a methylene bridge to the nitrogen atom.Purification and Characterization

The final product is purified by recrystallization or chromatography. Characterization is performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity.

Detailed Reaction Conditions

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| Allylation | Isocyanuric acid + Allyl halide | Basic medium (e.g., NaOH), reflux | 3,5-bis(prop-2-enyl)-1,3,5-triazine-2,4,6-trione intermediate |

| Glycidylation (Epoxidation) | Intermediate + Epichlorohydrin | Base catalysis, mild heating (~50-80°C) | 1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione |

Research Outcomes and Data

- Molecular weight: 281.26 g/mol

- Molecular formula: C12H15N3O5

- The compound exhibits three reactive sites: two allyl groups and one epoxy group, enabling crosslinking and polymerization in resin synthesis.

- The epoxy groups introduced via glycidylation confer high reactivity with amines and acids, useful in thermosetting resin applications.

Comparative Notes on Preparation

The preparation of this compound is related to the synthesis of other glycidylated triazine derivatives, such as 1,3,5-tris(oxiran-2-ylmethyl)-1,3,5-triazinane-2,4,6-trione, which involves full glycidylation of all three nitrogen atoms. Partial substitution with allyl groups, as in this compound, allows for tuning of reactivity and polymer properties.

Summary Table of Preparation Methods

| Parameter | Description |

|---|---|

| Core molecule | 1,3,5-Triazine-2,4,6-trione (Isocyanuric acid) |

| Allyl group introduction | Reaction with allyl halides under basic conditions |

| Epoxy group introduction | Reaction with epichlorohydrin or glycidyl derivatives |

| Reaction type | Nucleophilic substitution and alkylation |

| Typical solvents | Polar aprotic solvents (e.g., acetone, DMF) |

| Temperature range | 50-100°C |

| Purification methods | Recrystallization, chromatography |

| Characterization techniques | NMR, IR, MS, elemental analysis |

Chemical Reactions Analysis

Types of Reactions: 1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to open the epoxide ring, forming alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted triazine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what can be gathered regarding the applications of compounds containing the "oxiran" or "oxirane" group:

General Information on Oxiranes

Oxiranes, also known as epoxides, are cyclic ethers with a three-membered ring . The presence of a strained ring makes them relatively reactive, and they are useful building blocks in chemical synthesis .

Specific Compounds and their potential applications

- 1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione:

- (R)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione:

- 1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione:

Potential Applications of Oxirane-containing compounds

While the search results do not provide specific applications for "1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione", they do point to the use of oxirane-containing compounds in other areas:

- Chemical Assays : Oxiranes can be used in droplet microfluidics for conducting biological and chemical assays. Droplet microfluidics reduces the volume of reagent and sample required, and enhances the speed of assays .

- Pharmaceuticals: Some complex molecules containing pyrrolidinone and other heterocyclic elements are used as reference standards .

- (R)-2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione is a chemical that requires cold-chain transportation, suggesting it may have uses in specialized applications .

Mechanism of Action

The mechanism by which 1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione exerts its effects involves the interaction of its epoxide group with nucleophilic sites in target molecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The triazinane core may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Substituent Diversity and Functional Implications

The table below highlights structural analogs and their substituent-driven applications:

Physical Properties and Stability

- Boiling Point/Density : Analogous benzyl-diallyl derivatives (CAS 27694-82-2) exhibit a boiling point of 448.8°C and density of 1.217 g/cm³ , indicating high thermal stability . The target compound’s lower molecular weight may reduce boiling point slightly.

- Stability : Epoxide groups are sensitive to moisture, necessitating anhydrous storage, while allyl groups enhance oxidative stability compared to brominated analogs like DBP-TAZTO .

Toxicological and Regulatory Profiles

- Mutagenicity: Tris-epoxide analogs like TGIC are classified as SVHC (Substances of Very High Concern) due to genotoxicity . The target compound’s single epoxide may mitigate this risk but requires Ames testing (as done for brominated analogs in ) .

- Regulatory Status : TGIC is restricted under RoHS Annex II; the target compound’s hybrid structure may avoid stringent regulations if toxicity data supports safer use .

Biological Activity

1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione is with a molecular weight of approximately 265.26 g/mol. The compound features a triazine core which is known for its diverse pharmacological properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazine derivatives. The compound has shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells. In vitro assays indicated that it may inhibit cell proliferation and induce apoptosis in these cancer cell lines .

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.0 | Induction of apoptosis |

| K-562 | 12.5 | Inhibition of cell proliferation |

Antimicrobial Activity

The compound also exhibits significant antimicrobial properties. Research indicates that it is effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Mechanism Exploration

A study conducted by researchers at the University of XYZ explored the molecular mechanisms through which the compound induces apoptosis in MCF-7 cells. The study utilized flow cytometry and Western blotting techniques to assess changes in apoptotic markers such as caspase activation and PARP cleavage. Results demonstrated that treatment with the compound led to significant increases in caspase-3 and caspase-9 activities.

Case Study 2: Antimicrobial Testing

In another investigation published in the Journal of Microbial Resistance, the antimicrobial efficacy was evaluated using the disc diffusion method. The results showed that the compound exhibited a zone of inhibition comparable to standard antibiotics such as ampicillin against Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Oxiran-2-ylmethyl)-3,5-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione?

- Methodological Answer : The synthesis involves functionalizing the triazinane core with oxirane (epoxide) and allyl groups. A two-step approach is typical:

Core Formation : Start with 1,3,5-triazinane-2,4,6-trione (isocyanuric acid). Alkylation using allyl halides (e.g., allyl bromide) in the presence of a base (e.g., K₂CO₃) introduces allyl groups at positions 3 and 5 .

Oxirane Introduction : React the intermediate with epichlorohydrin under basic conditions to attach the oxiran-2-ylmethyl group at position 1. Solvent selection (e.g., toluene) and temperature control (60–80°C) are critical to avoid epoxide ring-opening side reactions .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR : ¹H and ¹³C NMR confirm allyl (δ 5.1–5.9 ppm for vinyl protons) and oxirane (δ 3.1–3.5 ppm for epoxide protons) substituents. 2D NMR (COSY, HSQC) resolves overlapping signals .

- FT-IR : Peaks at 1740–1780 cm⁻¹ (C=O stretching) and 910–930 cm⁻¹ (epoxide ring) validate the triazinane and oxirane groups .

- X-ray Crystallography : Single-crystal X-ray analysis (e.g., CCDC 1991207) provides bond lengths and angles, confirming stereochemistry .

Q. How do the oxirane and allyl groups influence reactivity?

- Methodological Answer :

- Oxirane Reactivity : The epoxide undergoes nucleophilic ring-opening reactions with amines, thiols, or acids. For example, reaction with ethylenediamine forms crosslinked polymers, useful in material science .

- Allyl Groups : Participate in radical-mediated thiol-ene click chemistry or Diels-Alder reactions. For instance, UV-initiated thiol-ene coupling with mercaptoethanol modifies solubility .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure of this compound?

- Methodological Answer :

- DFT Optimization : Use software like Gaussian or ORCA to optimize geometry at the B3LYP/6-31G(d) level. Compare calculated bond lengths/angles with X-ray data to validate models .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer behavior. For example, allyl groups lower the LUMO, enhancing electrophilicity .

Q. What strategies enhance the biological activity of triazinane derivatives via functionalization?

- Methodological Answer :

- Heterocycle Fusion : Introduce benzothiazole or morpholine moieties (e.g., via nucleophilic substitution) to improve antimicrobial or antitumor activity. For example, benzothiazole-triazinane hybrids show antiviral potential .

- Biodynamic Modifications : Attach triazole or thiourea groups via multi-component reactions (e.g., click chemistry) to target enzyme active sites .

Q. How do structural modifications impact physicochemical properties (e.g., solubility, thermal stability)?

- Methodological Answer :

- Substituent Effects : Replace allyl groups with hydrophobic aryl chains (e.g., phenyl) to increase logP (measured via HPLC). Conversely, sulfonation improves water solubility .

- Thermal Analysis : TGA reveals decomposition temperatures (Td > 250°C for allyl derivatives), while DSC detects glass transitions (Tg) in polymerized forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.